molecular formula C19H23ClN2O3 B12677697 Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- CAS No. 98033-87-5

Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl-

Cat. No.: B12677697
CAS No.: 98033-87-5
M. Wt: 362.8 g/mol
InChI Key: LRXNLBZTVRGIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- is a complex organic compound characterized by its isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound also features a 2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy group and a 3-methyl substituent. It is known for its antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.

    Introduction of the Oxazolyl Group: This step involves the formation of the oxazolyl ring, which is then attached to the phenoxy group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the isoxazole ring.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and oxazolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antiviral properties and potential use in developing antiviral drugs.

    Medicine: Investigated for its potential therapeutic effects in treating viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- involves its interaction with viral proteins, inhibiting their replication and function. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Oxazolyl Phenoxy Compounds: Compounds featuring the oxazolyl phenoxy group but with variations in other parts of the molecule.

Uniqueness

Isoxazole, 5-(6-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)hexyl)-3-methyl- is unique due to its specific combination of functional groups, which confer its distinct antiviral properties and make it a valuable compound for research and development .

Properties

CAS No.

98033-87-5

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

5-[6-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]hexyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H23ClN2O3/c1-14-12-16(25-22-14)6-4-2-3-5-10-23-18-8-7-15(13-17(18)20)19-21-9-11-24-19/h7-8,12-13H,2-6,9-11H2,1H3

InChI Key

LRXNLBZTVRGIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.